molecular formula C16H32O B013390 (E)-Hexadec-11-en-1-ol CAS No. 61301-56-2

(E)-Hexadec-11-en-1-ol

Cat. No. B013390
CAS RN: 61301-56-2
M. Wt: 240.42 g/mol
InChI Key: RHVMNRHQWXIJIS-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of (E)-Hexadec-11-en-1-ol and its analogues involves complex chemical procedures aimed at creating compounds with specific configurations and properties. One notable method includes the olefination of fluorinated aldehydes and hydroboration of fluorinated dienes obtained, leading to the synthesis of fluorine-containing analogues, akin to components of insect pheromones (Odinokov et al., 1992). This approach exemplifies the intricate strategies employed to synthesize (E)-Hexadec-11-en-1-ol derivatives for specific applications.

Scientific Research Applications

  • In the perfume industry and food processing, leaf alcohols like (E)-Hex-2-en-1-ol and (Z)-hex-3-en-1-ol are used as potent additives to flavors and fragrances (Leitmannová & Červený, 2006).

  • The synthesis of fluorine-containing tetra- and hexadec-11E/Z-en-1-ols and their acetates, analogues of insect pheromones, demonstrates their application in entomology (Odinokov et al., 1992).

  • Organo-selenium reagents can mediate the intramolecular alkylation and cyclization of certain compounds, resulting in products like 3-oxabicyclo[3.1.0]hexan-2-ols (Miao & Huang, 2009).

  • Z-11-Hexadecen-1-al (Z11-16A1), a sex pheromone found in the female cranberry girdler, is used to attract males in grass seed fields (McDonough & Kamm, 1979).

  • Acetylenic precursors of insect pheromones like (E)-Hexadec-11-en-1-ol can be synthesized from undecylenic acid (Odinokov et al., 1990).

  • A mixture of Z-11-hexadecen-1-ol acetate and Z-11-hexadecen-1-ol, in a specific ratio, serves as a specific attractant for the clover cutworm, Scotogramma trofolii (Struble & Swailes, 1975).

Safety And Hazards


  • (E)-Hexadec-11-en-1-ol is generally considered safe for topical use.

  • However, avoid excessive exposure, as it may cause skin irritation.

  • No significant systemic toxicity is reported.


Future Directions


  • Further research is needed to explore its potential applications in cosmetics, pharmaceuticals, and dermatology.

  • Investigate its role in lipid signaling pathways and cellular functions.


properties

IUPAC Name

(E)-hexadec-11-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVMNRHQWXIJIS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314637
Record name (E)-11-Hexadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Hexadec-11-en-1-ol

CAS RN

61301-56-2
Record name (E)-11-Hexadecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61301-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Hexadec-11-en-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-11-Hexadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hexadec-11-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Jerković, M Kranjac, Z Marijanović, M Roje, S Jokić - Molecules, 2019 - mdpi.com
Two selected brown algae (Taonia atomaria and Padina pavonica from the family Dictyotaceae, order Dictyotales) growing in the same area (island Vis, central Adriatic Sea) were …
Number of citations: 31 0-www-mdpi-com.brum.beds.ac.uk
AM Cikoš, I Flanjak, K Bojanić, S Babić, L Čižmek… - Molecules, 2021 - mdpi.com
Due to the lack of phytochemical composition data, the major goals of the present study on Amphiroa rigida JV Lamouroux were to: (a) investigate and compare volatilome profiles of …
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk
RE Przekop, M Osinska‐Broniarz… - Journal of the …, 2020 - Wiley Online Library
The aim of this work is to evaluate analytical tools for fast assessment of the catalysts’ ability to conduct a catalytic cracking process with the use of vegetable oils. The practical context of …
MI Rushdi, IAM Abdel-Rahman, H Saber… - South African Journal of …, 2021 - Elsevier
The genus Padina, commonly called sea fan ribbon weeds, belongs to the family Dictyotaceae. It is considered a sea vegetable and is of nutritional interest owing to its low-calories. …
JBCC Wong - 2006 - search.proquest.com
This thesis describes investigations into the structural requirements of cationic lipids leading to optimal formulations in a non-viral, ternary lipid/peptide/DNA (LID) delivery system. …
K Kašparová - 2023 - dspace.cuni.cz
Society společenského hmyzu jsou možná nejsložitějšími biologickými systémy. Opakovaná nezávislá evoluce eusociální organizace u několika hmyzích linií typicky vedla k …
Number of citations: 0 dspace.cuni.cz

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